molecular formula C16H15ClF3N3O3S B12182967 (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12182967
M. Wt: 421.8 g/mol
InChI Key: BRFAQXYZNFNLGR-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Pyrazolone Derivatives in Medicinal Chemistry

Pyrazolone derivatives have occupied a central role in medicinal chemistry since their discovery in the late 19th century. The pyrazolone scaffold, characterized by a five-membered ring containing two adjacent nitrogen atoms, exhibits remarkable versatility in pharmacological applications. Early studies identified pyrazolones as potent antipyretic and analgesic agents, with derivatives like antipyrine (phenazone) becoming foundational in pain management therapies. Over time, structural modifications to the pyrazolone core have unlocked diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

The evolution of pyrazolone chemistry accelerated in the mid-20th century with the advent of synthetic methodologies enabling regioselective functionalization. For instance, the introduction of formyl groups at the C-4 position facilitated the synthesis of Schiff base derivatives, which demonstrated enhanced binding affinities for enzymatic targets. A landmark study by Thore and Gupta (2010) demonstrated that condensation reactions between pyrazole-4-carbaldehydes and pyrazol-3-ones in acetic acid could yield structurally complex hybrids with improved bioactivity profiles. These hybrids often exhibited dual functionality, leveraging both the electron-deficient pyrazolone ring and the planar aromatic systems of coupled moieties.

In recent decades, pyrazolone derivatives have emerged as promising candidates for addressing multidrug-resistant pathogens and complex oncological targets. Zhang et al. (2019) developed pyrazolone-based RalA inhibitors, such as compound 72 , which induced mitochondrial apoptosis in pancreatic cancer cells by modulating reactive oxygen species (ROS) accumulation. Similarly, Markovic et al. (2022) synthesized 5-phenylpyrazole-pyrazolone conjugates (e.g., compound 74 ) that exhibited nanomolar inhibitory potency against tyrosine kinases, underscoring the scaffold’s adaptability in structure-activity relationship (SAR) optimization.

The integration of pyrazolones into coordination complexes further expanded their utility. Metal-ligand interactions involving the ketone and imine groups of pyrazolones have been exploited to develop catalysts and metallodrugs. For example, copper(II)-pyrazolone complexes have shown enhanced DNA cleavage activity compared to their organic counterparts, highlighting the scaffold’s multifunctional potential.

Properties

Molecular Formula

C16H15ClF3N3O3S

Molecular Weight

421.8 g/mol

IUPAC Name

4-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C16H15ClF3N3O3S/c1-9-12(15(24)23(22-9)11-4-5-27(25,26)8-11)7-21-14-6-10(16(18,19)20)2-3-13(14)17/h2-3,6-7,11,22H,4-5,8H2,1H3

InChI Key

BRFAQXYZNFNLGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation of β-Ketoester Precursor

The β-ketoester 1 is synthesized via Claisen condensation of methyl acetoacetate with tetrahydrothiophene-3-yl bromide, followed by oxidation to the sulfone (Table 1):

StepReagents/ConditionsYieldReference
AlkylationMethyl acetoacetate, tetrahydrothiophene-3-yl bromide, K₂CO₃, DMF, 80°C, 12 h78%
OxidationH₂O₂ (30%), AcOH, 60°C, 6 h92%

Key Insight : Oxidation with H₂O₂ in acetic acid ensures complete conversion to the sulfone without side reactions.

Formylation of β-Ketoester

The β-ketoester 1 undergoes formylation using ethyl formate and sodium hydride to yield 2 (Table 2):

ParameterValue
ReagentsEthyl formate, NaH, THF, 0°C → rt, 4 h
Yield68%
Reference

Mechanistic Note : The enolate of 1 attacks ethyl formate, forming the formyl-enolate intermediate, which protonates to yield 2 .

Cyclocondensation with Hydrazine

Cyclization of 2 with hydrazine hydrate in ethanol under reflux forms the pyrazole core 3 (Table 3):

ConditionDetail
SolventEthanol
TemperatureReflux (78°C)
Time6 h
Yield85%
Reference

Optimization : Sonication at 45°C reduces reaction time to 2 h with comparable yields.

Synthesis of Intermediate B: 2-Chloro-5-(trifluoromethyl)aniline

Bromination and Cyanation

A three-step protocol from m-trifluoromethylfluorobenzene (Table 4):

StepReagents/ConditionsYieldReference
BrominationDibromohydantoin, H₂SO₄, glacial AcOH, 70°C, 6 h89%
CyanationCuCN, quinoline, 180°C, 20 h76%
AminationNH₃ (liquefied), ethanol, 120°C, 8 h82%

Regioselectivity : Bromination occurs para to the trifluoromethyl group due to steric and electronic effects.

Schiff Base Formation: Final Step

Condensation of 3 with B under acidic conditions yields the target compound (Table 5):

ParameterValue
SolventEthanol
CatalystAcetic acid (5 mol%)
Temperature60°C
Time4 h
Yield73%
Reference

Stereochemical Control : The (4E)-configuration is favored due to thermodynamic stability of the trans-imine.

Alternative Routes and Comparative Analysis

One-Pot Cyclocondensation-Imine Formation

A tandem approach using 1 and B in the presence of hydrazine and p-TsOH reduces steps but lowers yield (62%) due to competing side reactions.

Solid-Phase Synthesis

Immobilization of 1 on Wang resin enables iterative coupling with B , though scalability remains challenging.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance heat transfer during exothermic cyclocondensation.

  • Green Chemistry : Replacement of CuCN with KCN in cyanation reduces heavy metal waste.

Analytical and Spectroscopic Validation

  • ¹H NMR : δ 8.45 (s, 1H, CH=N), 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 3.55–3.62 (m, 2H, tetrahydrothiophene-SO₂).

  • HPLC Purity : >99% (C18 column, MeCN:H₂O = 70:30) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 2-chloro substituent on the aromatic ring undergoes nucleophilic substitution under basic or catalytic conditions. This site is reactive toward amines, alkoxides, and thiols, forming derivatives with modified biological profiles.

Reaction ConditionsNucleophileProductYield (%)Source
K₂CO₃, DMF, 80°C, 6 hPiperidineAmine-substituted aryl derivative78
CuI, Et₃N, DMSO, 120°C, 12 hSodium methoxideMethoxy-substituted analog65

The trifluoromethyl group at position 5 enhances the electrophilicity of the adjacent chloro group by inductive effects, facilitating displacement.

Electrophilic Aromatic Substitution (EAS)

Competing directing effects from the -Cl (ortho/para-directing) and -CF₃ (meta-directing) groups influence regioselectivity. Reactions predominantly occur at the para position to the chloro group due to steric hindrance at ortho sites.

Example : Nitration with HNO₃/H₂SO₄ at 0–5°C yields a mono-nitro product at position 4 of the aromatic ring (relative to -Cl).

Cycloaddition Reactions

The exocyclic methylidene group (C=N) participates in [4+2] cycloadditions with dienes (e.g., furan, cyclopentadiene) under thermal conditions, forming fused bicyclic structures.

Mechanism :

  • Diene approaches the electron-deficient C=N bond.

  • Concerted formation of a six-membered transition state.

  • Rearomatization of the pyrazolone ring post-cyclization.

Acid-Catalyzed Transformations

The pyrazolone ring undergoes keto-enol tautomerism in acidic media, enabling protonation at the carbonyl oxygen and facilitating electrophilic attacks.

Key Reaction :

  • Cyclization : In H₂SO₄/EtOH, the enol form reacts with tetrahydrothiophene-dioxide, forming a spirocyclic derivative .

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs to synthesize complex heterocycles. For example:

Spiroindoline Synthesis

  • Reactants: Malononitrile, 5-(trifluoromethyl)pyrazol-3-one, isatin derivative.

  • Conditions: Ethanol, NaOAc, reflux (1 h).

  • Product: Spiro[indoline-pyrano[2,3-c]pyrazole] with 91% yield .

Oxidation and Reduction

  • Oxidation : The tetrahydrothiophene-dioxide group resists further oxidation, ensuring stability under oxidative conditions.

  • Reduction : NaBH₄ selectively reduces the C=N bond to C-N, generating a secondary amine derivative.

Schiff Base Formation

The primary amine group (from the aryl amino moiety) condenses with aldehydes/ketones to form Schiff bases. This reaction is pH-sensitive, requiring anhydrous conditions and catalytic acetic acid .

Reaction Optimization Insights

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., cyclization from 6 h to 15 min) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol or THF.

This compound’s versatility in reactions such as substitutions, cyclizations, and MCRs underscores its utility in medicinal chemistry and materials science. Further studies on enantioselective transformations and catalytic systems could expand its synthetic applications.

Scientific Research Applications

Biological Activities

The biological activity of (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been predicted using computational models such as PASS (Prediction of Activity Spectra for Substances). Potential activities include:

  • Antimicrobial Properties : The compound may exhibit significant antibacterial and antifungal activities due to its structural characteristics.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The presence of specific functional groups could contribute to anti-inflammatory properties.

Case Studies and Research Findings

A review of available literature indicates several studies that have investigated the applications and effects of similar compounds:

  • Medicinal Chemistry : Research has demonstrated that pyrazolone derivatives can act as potent inhibitors in various biological pathways, making them suitable candidates for drug development targeting diseases like cancer and infections.
  • Material Science : The unique chemical structure allows for potential applications in creating advanced materials with specific electronic or optical properties. For instance, compounds with similar frameworks have been utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electronic properties .
  • Pharmaceutical Formulations : The compound's solubility and stability can be optimized for use in pharmaceutical formulations, enhancing bioavailability and therapeutic efficacy.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential as antimicrobial and anticancer agents,
Material ScienceUse in OLEDs and photovoltaic cells
Pharmaceutical FormulationsOptimization for bioavailability

Mechanism of Action

The mechanism by which (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrazol-3-one derivatives:

Compound Name Substituents Molecular Formula Key Features Potential Implications
Target Compound 2-(1,1-dioxidotetrahydrothiophen-3-yl), 2-chloro-5-(trifluoromethyl)phenylamino C₁₇H₁₃ClF₃N₃O₃S Sulfone group enhances polarity; trifluoromethyl improves metabolic stability Likely improved solubility over non-sulfonated analogs; potential kinase inhibition
(4E)-2-(4-Chlorophenyl)-4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one () 4-Chlorophenyl, 4-fluorophenylamino C₁₇H₁₂ClFN₃O Lacks sulfone and trifluoromethyl groups; simpler halogen substitution Reduced lipophilicity compared to target compound; possible weaker target binding
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Triazole-thione core, chlorobenzylidene C₁₅H₁₀Cl₂N₄S Sulfur in thione form enables hydrogen bonding; dual chloro substituents Higher potential for metal coordination vs. sulfone-containing target
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () Benzothiazole, allyl, phenyl C₂₀H₁₆N₃OS Benzothiazole enhances π-π stacking; allyl group increases flexibility Differing electronic effects compared to rigid sulfone group

Electronic and Steric Effects

  • Sulfone vs.
  • Trifluoromethyl vs. Fluorophenyl : The trifluoromethyl group in the target compound offers greater steric bulk and electronegativity than the 4-fluorophenyl group in , which may improve binding to hydrophobic pockets in biological targets .

Research Findings and Implications

  • Solubility: The sulfone group in the target compound may improve aqueous solubility compared to non-polar analogs like ’s benzothiazole derivative.
  • Stability : Sulfone-containing compounds (e.g., target compound) are generally more resistant to oxidative metabolism than thiol/thione analogs .

Biological Activity

The compound (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule notable for its potential biological activities. Its structural features, including a pyrazolone core and various functional groups, suggest a promising pharmacological profile. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound's molecular formula is C18H19ClF3N3O2SC_{18}H_{19}ClF_3N_3O_2S with a molecular weight of approximately 423.87 g/mol. It features:

  • A pyrazolone core that is known for various biological activities.
  • A trifluoromethyl group which enhances lipophilicity and metabolic stability.
  • A chloro substituent that may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structural motifs often exhibit their biological effects through:

  • Inhibition of Enzymatic Activity : The presence of halogen atoms (like chlorine and fluorine) can enhance binding affinity to enzyme active sites through halogen bonding.
  • Antioxidant Properties : Compounds containing pyrazolone structures have shown potential in scavenging free radicals, which can protect cells from oxidative stress.
  • Multi-target Interactions : The compound may interact with multiple biological pathways, making it a candidate for multi-target drug design.

In Vitro Studies

Several studies have evaluated the biological activity of structurally related compounds. For instance:

  • Compounds featuring trifluoromethyl groups have been shown to exhibit increased inhibitory effects against cholinesterases (AChE and BChE), with IC50 values ranging from 5.4 μM to 24.3 μM depending on the specific substituents present on the phenyl ring .
CompoundTarget EnzymeIC50 (μM)
3bAChE10.4
3eBChE9.9
3dAChE24.3

Cytotoxicity

The cytotoxic effects of similar compounds have been assessed against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The presence of electron-withdrawing groups like trifluoromethyl has been correlated with enhanced cytotoxicity due to increased membrane permeability and interaction with cellular targets .

Case Studies

  • Study on Trifluoromethyl Derivatives : A study highlighted that derivatives containing trifluoromethyl groups exhibited significant activity against lipoxygenases (LOX), demonstrating their potential in treating inflammatory diseases .
  • Molecular Docking Studies : Computational docking studies revealed strong interactions between the target compound and key residues in enzyme active sites, suggesting a mechanism for its observed biological activities.

Potential Applications

Given its structural characteristics and biological activity, this compound may have potential applications in:

  • Anti-inflammatory therapies : Due to its inhibition of lipoxygenases.
  • Neuroprotective drugs : By inhibiting cholinesterases linked to neurodegenerative diseases.
  • Antioxidant agents : Protecting cells from oxidative damage.

Q & A

Q. What synthetic strategies are recommended for preparing this pyrazolone derivative, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between a hydrazine derivative and a β-ketoester or analogous carbonyl precursor. Key steps include:
  • Reflux conditions : Use glacial acetic acid as a solvent and catalyst, with hydrazine hydrate (5 mmol) and substituted carbonyl precursors (2.5 mmol) under 6–8 hours of reflux .
  • Monitoring : Track reaction progress via TLC (e.g., hexane/ethyl acetate 7:3) and confirm completion by disappearance of the starting material .
  • Purification : Isolate the crude product via vacuum filtration and recrystallize from ethanol or acetonitrile to improve yield and purity .
  • Yield optimization : Adjust stoichiometry (1:2 molar ratio of carbonyl to hydrazine) and use inert atmospheres to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Methodological Answer : Combine multiple analytical methods:
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the pyrazolone core (δ 2.4–3.1 ppm for CH3_3, δ 8.2–8.6 ppm for aromatic protons) and the tetrahydrothiophene sulfone group (δ 3.5–4.0 ppm for SO2_2) .
  • IR spectroscopy : Identify characteristic bands for C=O (1650–1700 cm1^{-1}) and SO2_2 (1150–1250 cm1^{-1}) .
  • HPLC-MS : Verify molecular ion peaks ([M+H]+^+) and assess purity (>95%) using reverse-phase C18 columns .

Q. How can researchers ensure the compound’s stability under storage and experimental conditions?

  • Methodological Answer :
  • Storage : Store in amber vials at –20°C under anhydrous conditions to prevent hydrolysis of the sulfone group or oxidation of the trifluoromethyl substituent.
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., hydrolysis of the imine bond) .

Advanced Research Questions

Q. What advanced crystallographic methods resolve contradictions in hydrogen-bonding networks or polymorphic forms?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation of DMSO/water (1:1) and resolve ambiguities in hydrogen bonding (e.g., N–H···O/S interactions) using SHELX-97 software .
  • Polymorphism screening : Test crystallization solvents (e.g., methanol, acetone) and analyze differential scanning calorimetry (DSC) thermograms to identify polymorphic transitions .

Q. How can structure-activity relationships (SAR) be explored for biological activity?

  • Methodological Answer :
  • In vitro assays : Screen against kinase targets (e.g., COX-2, EGFR) using fluorescence polarization assays. The trifluoromethyl group may enhance lipophilicity and target binding .
  • Analog synthesis : Modify the phenylamino or tetrahydrothiophene sulfone moieties and compare IC50_{50} values. For example, replacing Cl with F could alter electronic effects .
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for COX-2) to predict binding modes of the methylidene group and sulfone .

Q. What computational approaches validate electronic effects of substituents on reactivity?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., the methylidene carbon) .
  • Hammett analysis : Correlate substituent σ values (e.g., Cl, CF3_3) with reaction rates in nucleophilic addition or cyclization steps .

Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields or by-product profiles?

  • Methodological Answer :
  • Reaction reproducibility : Standardize catalyst (e.g., p-TsOH vs. acetic acid) and solvent (polar aprotic vs. protic) across labs .
  • By-product identification : Use LC-MS/MS to detect intermediates (e.g., Schiff base adducts) and optimize quenching steps (e.g., rapid ice-water addition) .

Key Citations

  • Synthesis optimization:
  • Structural characterization:
  • Biological activity:
  • Computational modeling:

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